molecular formula C15H13F2NO2 B6374999 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorophenol CAS No. 1261966-11-3

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorophenol

Cat. No.: B6374999
CAS No.: 1261966-11-3
M. Wt: 277.27 g/mol
InChI Key: VDLZRZTZJVORMB-UHFFFAOYSA-N
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Description

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an ethylcarbamoyl group and two fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorophenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chloro-3-fluoroaniline with ethyl isocyanate to form the ethylcarbamoyl derivative. This intermediate is then subjected to further fluorination to introduce the second fluorine atom at the para position relative to the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the ethylcarbamoyl moiety can be reduced to form corresponding amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced carbamoyl derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorophenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorophenol involves its interaction with specific molecular targets. The ethylcarbamoyl group can form hydrogen bonds with biological macromolecules, while the fluorine atoms can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid
  • 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]boronic acid

Uniqueness

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorophenol is unique due to the presence of both an ethylcarbamoyl group and two fluorine atoms on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-ethyl-2-fluoro-4-(3-fluoro-4-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO2/c1-2-18-15(20)11-5-3-9(7-12(11)16)10-4-6-14(19)13(17)8-10/h3-8,19H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLZRZTZJVORMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684534
Record name N-Ethyl-3,3'-difluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261966-11-3
Record name N-Ethyl-3,3'-difluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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